Ciramadol

概要

説明

シラマドールは、WY-15,705としても知られており、1970年代後半に開発されたオピオイド系鎮痛薬です。フェンサイクリジン、トラマドール、タペンタドール、ベンラファキシンと構造的に類似しています。 シラマドールはμ-オピオイド受容体に対して部分アゴニスト・アンタゴニストとして作用し、比較的乱用されにくく、呼吸抑制の上限があるため、比較的安全な薬物と考えられています .

合成方法

シラマドールの合成は、いくつかの段階を経て行われます。

クライス・シュミット縮合: 3-(メトキシメトキシ)ベンズアルデヒドとシクロヘキサノンを反応させて中間体を生成します。

マイケル付加: 中間体にジメチルアミンを付加してアミノケトンを生成します。

還元: ケトンを立体特異的に還元してcisアミノアルコールを生成します。

化学反応の分析

シラマドールは、以下のようなさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化されて、さまざまな生成物を形成します。

還元: 合成におけるケトン基の還元は、重要なステップです。

これらの反応で使用される一般的な試薬には、ジメチルアミン、水素化ホウ素ナトリウムなどの還元剤などがあります。 これらの反応から生成される主な生成物は、最終的なシラマドール化合物に至る中間体です .

準備方法

The synthesis of ciramadol involves several steps:

Claisen-Schmidt Condensation: The reaction between 3-(methoxymethoxy)benzaldehyde and cyclohexanone produces an intermediate compound.

Michael Addition: Dimethylamine is added to the intermediate to form an aminoketone.

Reduction: The ketone is reduced stereospecifically to yield a cis aminoalcohol.

Hydrolysis: Mild hydrolysis of the product gives the free phenol this compound.

化学反応の分析

Ciramadol undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: The reduction of the ketone group in its synthesis is a key step.

Substitution: It can undergo substitution reactions, particularly involving the dimethylamino group.

Common reagents used in these reactions include dimethylamine and reducing agents like sodium borohydride. The major products formed from these reactions are intermediates leading to the final this compound compound .

科学的研究の応用

シラマドールは、科学研究においてさまざまな用途があります。

化学: シラマドールのユニークな化学的性質と反応が研究されています。

生物学: シラマドールは、特にμ-オピオイド受容体との相互作用において、生物学的システムとの相互作用について研究されています。

医学: シラマドールは鎮痛薬として、疼痛管理に使用され、その有効性と安全性は他のオピオイドと比較して研究されています。

作用機序

シラマドールは、μ-オピオイド受容体において部分アゴニスト・アンタゴニストとして作用することで効果を発揮します。この相互作用により、他のオピオイドと比較して呼吸抑制や乱用のリスクが低い、鎮痛効果が得られます。 シラマドールは、中枢神経系における痛みのシグナルの調節など、さまざまな分子標的および経路に影響を与えます .

類似化合物の比較

シラマドールは、いくつかの類似化合物と比較されます。

フェンサイクリジン: どちらも構造的に類似していますが、フェンサイクリジンは乱用される可能性が高くなります。

トラマドール: シラマドールは同様の作用機序を持っていますが、乱用の可能性が低いことから、より安全と考えられています。

タペンタドール: どちらも疼痛管理に使用されますが、シラマドールは独自の安全性プロファイルを持っています。

ベンラファキシン: ベンラファキシンは主に抗うつ薬ですが、シラマドールと構造的に類似しています.

シラマドールは、有効性と安全性のバランスのとれたプロファイルを持つユニークな化合物であり、他のオピオイドと比較して副作用が少なく、疼痛管理に有効です .

類似化合物との比較

Ciramadol is compared to several similar compounds, including:

Phencyclidine: Both are related structurally, but phencyclidine has a higher abuse potential.

Tramadol: this compound has a similar mechanism of action but is considered safer due to its lower abuse potential.

Tapentadol: Both are used for pain management, but this compound has a unique safety profile.

Venlafaxine: While primarily an antidepressant, venlafaxine shares some structural similarities with this compound.

This compound’s uniqueness lies in its balanced efficacy and safety profile, making it a valuable compound for pain management with fewer side effects compared to other opioids .

生物活性

Ciramadol, also known as WY 15705, is a synthetic compound that exhibits significant biological activity primarily as an analgesic agent. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

This compound is characterized by its dual action as both a narcotic agonist and antagonist. This unique profile allows it to modulate pain perception effectively while minimizing the risk of dependency associated with traditional opioids. The compound interacts with various receptors in the central nervous system (CNS), including:

- Opioid Receptors : this compound binds to mu-opioid receptors, which are crucial for mediating analgesic effects.

- Serotonin Receptors : It also influences serotonin pathways, contributing to its pain-relieving properties.

- Norepinephrine Pathways : By modulating norepinephrine levels, this compound can enhance analgesia through descending pain control pathways.

Pharmacological Effects

This compound has been studied for its effects on different biological systems. Key findings include:

- Analgesic Efficacy : In animal models, this compound demonstrated potent analgesic effects comparable to morphine but with a reduced side effect profile .

- Antidepressant-like Activity : Research indicates that this compound may exhibit antidepressant-like effects in certain models, suggesting potential applications beyond pain management .

- Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotective benefits, particularly in conditions involving oxidative stress and neuroinflammation.

Data Table: Summary of Biological Activities

Case Study 1: Analgesic Effectiveness

A study conducted on rats demonstrated that administration of this compound resulted in a significant reduction in pain response compared to control groups. The analgesic effect was evaluated using the formalin test, which showed that this compound provided effective pain relief without the typical side effects associated with traditional opioids .

Case Study 2: Impact on Mood Disorders

In a separate investigation focusing on mood disorders, this compound was administered to mice exhibiting depressive-like behaviors. Results indicated a notable improvement in behavior scores, suggesting that this compound may influence mood regulation through its action on serotonin receptors .

Case Study 3: Neuroprotection in Oxidative Stress Models

Research exploring the neuroprotective potential of this compound revealed that it could mitigate neuronal damage induced by oxidative stress in vitro. This was evidenced by reduced markers of apoptosis and inflammation in neuronal cultures treated with this compound compared to untreated controls .

特性

IUPAC Name |

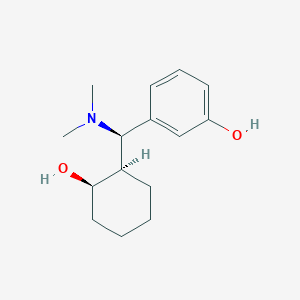

3-[(R)-dimethylamino-[(1R,2R)-2-hydroxycyclohexyl]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-16(2)15(11-6-5-7-12(17)10-11)13-8-3-4-9-14(13)18/h5-7,10,13-15,17-18H,3-4,8-9H2,1-2H3/t13-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTLONZTPXCUPU-ZNMIVQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1CCCCC1O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]([C@H]1CCCC[C@H]1O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018412 | |

| Record name | Ciramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63269-31-8 | |

| Record name | Ciramadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63269-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciramadol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063269318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NQ109OW0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。